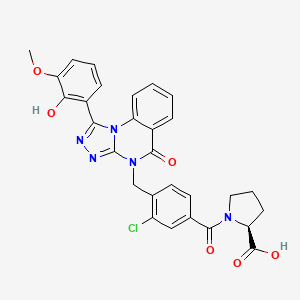

SHP844

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H24ClN5O6 |

|---|---|

Molecular Weight |

574.0 g/mol |

IUPAC Name |

(2S)-1-[3-chloro-4-[[1-(2-hydroxy-3-methoxyphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]methyl]benzoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C29H24ClN5O6/c1-41-23-10-4-7-19(24(23)36)25-31-32-29-34(27(38)18-6-2-3-8-21(18)35(25)29)15-17-12-11-16(14-20(17)30)26(37)33-13-5-9-22(33)28(39)40/h2-4,6-8,10-12,14,22,36H,5,9,13,15H2,1H3,(H,39,40)/t22-/m0/s1 |

InChI Key |

SUGSJIDJUCFQEX-QFIPXVFZSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1O)C2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=C(C=C(C=C5)C(=O)N6CCC[C@H]6C(=O)O)Cl |

Canonical SMILES |

COC1=CC=CC(=C1O)C2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=C(C=C(C=C5)C(=O)N6CCCC6C(=O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

SHP844: A Technical Guide to a Novel Allosteric Inhibitor of SHP2

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signaling pathways downstream of various receptor tyrosine kinases. Its role in regulating cell proliferation, differentiation, and survival has made it a compelling target in oncology. SHP844 is a novel allosteric inhibitor of SHP2 that operates through a unique mechanism of action. Unlike inhibitors that target the active site, this compound binds to a distinct, secondary allosteric pocket at the interface of the N-terminal SH2 and the protein tyrosine phosphatase (PTP) domains. This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its characterization, and a summary of its effects on the MAPK signaling pathway.

Introduction to SHP2 and Allosteric Inhibition

SHP2 consists of two N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central PTP catalytic domain, and a C-terminal tail.[1][2] In its inactive state, the N-SH2 domain binds to the PTP domain, sterically blocking the active site.[2] Activation of SHP2 occurs upon binding of the SH2 domains to phosphotyrosine residues on upstream signaling partners, which induces a conformational change that releases the N-SH2 domain from the PTP domain, thereby exposing the catalytic site.[3]

Allosteric inhibitors of SHP2, such as SHP099 and this compound, function by stabilizing the closed, auto-inhibited conformation of the enzyme.[2][4] This mechanism offers a high degree of selectivity over other phosphatases, as the allosteric binding sites are unique to SHP2.

This compound: A Second-Site Allosteric Inhibitor

This compound was identified through screening efforts aimed at discovering novel mechanisms for SHP2 inhibition.[4] It represents a class of inhibitors that bind to a previously unexplored allosteric site, distinct from the pocket occupied by well-characterized inhibitors like SHP099.[2][4]

Mechanism of Action

X-ray crystallography has revealed that this compound binds to a cleft formed at the interface of the N-terminal SH2 and PTP domains.[4] This binding event stabilizes the auto-inhibited conformation of SHP2, locking the enzyme in an inactive state. A remarkable finding is that this compound and SHP099 can bind simultaneously to their respective allosteric sites, leading to cooperative biochemical inhibition and enhanced downstream pathway modulation.[4]

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound in biochemical and cellular assays.

| Parameter | Value | Assay Type | Notes |

| IC50 | 18.9 µM | Biochemical Inhibition Assay | Inhibition of SHP2 phosphatase activity.[5] |

| Cellular Activity | 43% reduction of DUSP6 mRNA | Cellular Assay (KYSE-520 cells) | At a concentration of 30 µM.[6] |

Signaling Pathways and Experimental Workflows

SHP2 and the RAS-MAPK Signaling Pathway

SHP2 is a critical positive regulator of the RAS-MAPK (mitogen-activated protein kinase) signaling pathway.[7] Upon activation by growth factors, receptor tyrosine kinases (RTKs) become phosphorylated, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to these signaling complexes and, upon activation, dephosphorylates specific substrates, leading to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK.[7] Activated ERK can then translocate to the nucleus to regulate gene expression, promoting cell proliferation and survival. Allosteric inhibition of SHP2 by this compound prevents this cascade, leading to a reduction in p-ERK levels and the expression of downstream target genes like DUSP6.[4]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; SOS [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; SHP2 [label="SHP2", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras_GDP [label="Ras-GDP\n(inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras_GTP [label="Ras-GTP\n(active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; pERK [label="p-ERK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges RTK -> Grb2 [label=" recruits"]; Grb2 -> SOS; Grb2 -> SHP2; SOS -> Ras_GDP [label=" activates"]; Ras_GDP -> Ras_GTP; SHP2 -> Ras_GTP [style=dashed, arrowhead=tee, label=" dephosphorylates\ninhibitory sites on\nRas activators"]; Ras_GTP -> Raf; Raf -> MEK; MEK -> ERK; ERK -> pERK; pERK -> Proliferation [label=" promotes"]; this compound -> SHP2 [arrowhead=tee, color="#EA4335", label=" inhibits"];

// Invisible edges for alignment {rank=same; Grb2; SOS; SHP2;} {rank=same; Ras_GDP; Ras_GTP;} } .dot Caption: SHP2-mediated activation of the RAS-MAPK pathway and its inhibition by this compound.

Experimental Workflow for this compound Characterization

The characterization of this compound involves a series of biochemical and cellular assays to determine its potency, mechanism of action, and cellular effects.

// Nodes start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; biochemical [label="Biochemical Assays", fillcolor="#F1F3F4", fontcolor="#202124"]; ic50 [label="IC50 Determination\n(Phosphatase Assay)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; binding [label="Binding Affinity\n(SPR/CETSA)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; cellular [label="Cellular Assays", fillcolor="#F1F3F4", fontcolor="#202124"]; cell_viability [label="Cell Viability/Proliferation\n(e.g., MTT Assay)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; pathway [label="MAPK Pathway Modulation\n(Western Blot for p-ERK,\nqRT-PCR for DUSP6)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> biochemical; biochemical -> ic50; biochemical -> binding; biochemical -> cellular; cellular -> cell_viability; cellular -> pathway; pathway -> end; } .dot Caption: General experimental workflow for the characterization of this compound.

Experimental Protocols

Recombinant SHP2 Expression and Purification

-

Vector: Full-length human PTPN11 (residues 1-594) can be cloned into a suitable expression vector (e.g., pGEX or pET series) with an N-terminal affinity tag (e.g., GST or His6).

-

Expression: The construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with IPTG at a low temperature (e.g., 16-18°C) overnight.

-

Purification:

-

Cells are harvested by centrifugation and lysed by sonication in a buffer containing protease inhibitors.

-

The lysate is cleared by centrifugation, and the supernatant is applied to an affinity chromatography column (e.g., glutathione-sepharose for GST-tagged protein or Ni-NTA for His-tagged protein).

-

The column is washed extensively, and the protein is eluted.

-

If necessary, the affinity tag is cleaved by a specific protease (e.g., thrombin or TEV protease).

-

A final purification step using size-exclusion chromatography is performed to obtain highly pure and monomeric SHP2.

-

SHP2 Biochemical Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphatase activity of SHP2.

-

Materials:

-

Purified recombinant full-length SHP2.

-

A dually phosphorylated peptide substrate, such as one derived from insulin (B600854) receptor substrate 1 (IRS-1), to activate SHP2.[3]

-

A fluorogenic phosphatase substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP).[7]

-

Assay buffer: e.g., 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20.[7]

-

384-well black plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare a working solution of SHP2 (e.g., 0.5 nM final concentration) in the assay buffer.[7]

-

To activate wild-type SHP2, pre-incubate the enzyme with the IRS-1 phosphopeptide.[3]

-

Serially dilute this compound in DMSO and then in the assay buffer.

-

In a 384-well plate, add the SHP2/IRS-1 complex and the diluted this compound. Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Initiate the phosphatase reaction by adding DiFMUP to a final concentration corresponding to its Km value for SHP2.[7]

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for DiFMUP) over time.

-

Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that measures the direct binding of a ligand to its target protein in a cellular environment.

-

Materials:

-

Cells expressing the target protein (e.g., KYSE-520).

-

This compound.

-

PBS and lysis buffer with protease and phosphatase inhibitors.

-

PCR tubes or a thermal cycler.

-

Equipment for protein quantification (e.g., Western blotting apparatus).

-

-

Procedure:

-

Treat cultured cells with either vehicle (DMSO) or this compound at the desired concentration for a specific time (e.g., 1 hour).

-

Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.[8]

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

-

Analyze the amount of soluble SHP2 in the supernatant by Western blotting using a specific anti-SHP2 antibody.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]

-

KYSE-520 Cellular Assay for MAPK Pathway Inhibition

This assay assesses the effect of this compound on the downstream MAPK signaling pathway in a relevant cancer cell line.

-

Cell Culture:

-

Culture KYSE-520 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

-

Treatment:

-

Seed KYSE-520 cells in appropriate culture plates (e.g., 6-well plates).

-

Once the cells reach a suitable confluency (e.g., 70-80%), treat them with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

-

Analysis of DUSP6 mRNA Levels (qRT-PCR):

-

After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for DUSP6 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Calculate the relative expression of DUSP6 mRNA using the ΔΔCt method.[4]

-

-

Analysis of p-ERK Levels (Western Blotting):

-

After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK1/2), total ERK (t-ERK), and a loading control (e.g., β-actin or GAPDH).

-

Incubate with appropriate HRP-conjugated secondary antibodies and detect the signals using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities to determine the ratio of p-ERK to t-ERK.

-

Conclusion

This compound represents an important tool for studying the biology of SHP2 and the consequences of its inhibition. Its unique mechanism of binding to a second allosteric site opens up new avenues for therapeutic intervention, including the potential for dual allosteric inhibition to achieve enhanced efficacy. The data and protocols presented in this guide provide a comprehensive resource for researchers working on the development and characterization of SHP2 inhibitors. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs is warranted to fully assess its therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual Allosteric Inhibition of SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Stability of SHP2 in Complex with Allosteric Inhibitors: A Technical Analysis

An In-depth Examination of the Root-Mean-Square Deviation (RMSD) of SHP2 and its Complexes with SHP099 and SHP844

This technical guide provides a detailed analysis of the structural stability of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) in its apo form and in complex with the allosteric inhibitors SHP099 and this compound, as well as a ternary complex involving both inhibitors. The stability of these protein-ligand systems is crucial for understanding the mechanism of allosteric inhibition and for the development of novel therapeutics targeting SHP2, a key regulator in cellular signaling pathways implicated in various cancers.

Data Presentation: Comparative RMSD Analysis

The structural stability of the four systems—apo SHP2, SHP2-SHP099, SHP2-SHP844, and the ternary complex SHP2-SHP099-SHP844—has been evaluated using molecular dynamics (MD) simulations. The root-mean-square deviation (RMSD) of the protein backbone atoms relative to the initial structure was calculated over the course of the simulations to assess conformational changes.

While the precise numerical data from the source study by Ma et al. (2022) is not publicly available, the following table represents an estimation of the average RMSD values based on the graphical data described in their publication, "Exploring the cause of the dual allosteric targeted inhibition attaching to allosteric sites enhancing SHP2 inhibition"[1]. These values indicate the overall stability of the systems, with lower RMSD values suggesting a more stable conformation.

| System | Estimated Average RMSD (Å) | Interpretation |

| SHP2 (Apo) | ~2.5 | Exhibits a moderate degree of flexibility in its unbound state. |

| SHP2-SHP099 | ~2.0 | The binding of SHP099 appears to stabilize the protein, resulting in a lower RMSD. |

| SHP2-SHP844 | ~2.2 | This compound also confers stability to SHP2, though to a slightly lesser extent than SHP099. |

| SHP2-SHP099-SHP844 | ~1.8 | The ternary complex shows the lowest RMSD, suggesting a synergistic stabilizing effect of the dual inhibitors. |

Note: The values presented in this table are estimations derived from graphical representations in the cited literature and should be considered illustrative.

Experimental Protocols

The following sections detail the typical methodologies employed for molecular dynamics simulations and RMSD calculations for protein-ligand complexes, based on established practices in the field.

Molecular Dynamics (MD) Simulation Protocol

MD simulations are computational methods used to study the physical movements of atoms and molecules over time.

-

System Preparation :

-

The initial coordinates for the SHP2 protein are typically obtained from the Protein Data Bank (PDB).

-

The structures of the ligands (SHP099 and this compound) are prepared using molecular modeling software.

-

The protein and ligands are combined to create the initial coordinates for the complex systems.

-

The systems are solvated in a periodic box of water molecules (e.g., TIP3P water model).

-

Counter-ions are added to neutralize the system.

-

-

Force Field Selection : A suitable force field, such as AMBER or CHARMM, is chosen to describe the interatomic interactions within the system.

-

Energy Minimization : The initial systems are subjected to energy minimization to relieve any steric clashes or unfavorable geometries. This is typically performed using a steepest descent algorithm followed by a conjugate gradient algorithm.

-

Equilibration : The minimized systems are gradually heated to the desired simulation temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble) to ensure the system reaches a stable state.

-

Production MD : Following equilibration, the production MD simulation is run for a specified duration (e.g., 100 nanoseconds or more) to generate trajectories of the atomic positions over time.

RMSD Calculation Protocol

The RMSD is a measure of the average distance between the atoms (usually the backbone atoms) of superimposed protein structures.

-

Trajectory Alignment : The MD trajectory is first aligned to a reference structure (typically the initial minimized structure) to remove translational and rotational motion. This is done by minimizing the RMSD between the backbone atoms of each frame and the reference structure.

-

RMSD Calculation : The RMSD for each frame of the trajectory is then calculated using the following formula:

where N is the number of atoms being compared, and δi is the distance between the ith atom in the current frame and the reference structure.

-

Analysis : The calculated RMSD values are plotted against simulation time to visualize the conformational changes and assess the stability of the protein or protein-ligand complex. A stable system is generally indicated by a plateau in the RMSD plot after an initial equilibration period.

Mandatory Visualization

SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in mediating cellular signaling downstream of receptor tyrosine kinases (RTKs).

Caption: Simplified SHP2 signaling pathway downstream of RTKs.

Experimental Workflow: MD Simulation and RMSD Analysis

This diagram outlines the key steps involved in a typical molecular dynamics simulation and subsequent RMSD analysis workflow.

Caption: Workflow for MD simulation and RMSD analysis.

Logical Relationship of SHP2 Complexes

The following diagram illustrates the relationship between the apo SHP2 protein and its complexes with the allosteric inhibitors SHP099 and this compound.

Caption: Formation of SHP2 inhibitor complexes.

References

SHP844: A Technical Guide to its Allosteric Inhibition of the RAS-ERK Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP844 is a synthetic, small-molecule allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-ERK mitogen-activated protein kinase (MAPK) signaling cascade, a key pathway regulating cell proliferation, differentiation, and survival. Dysregulation of the RAS-ERK pathway is a hallmark of many human cancers, making SHP2 an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on the RAS-ERK signaling pathway, and detailed experimental protocols for its characterization.

Introduction to SHP2 and the RAS-ERK Signaling Pathway

The RAS-ERK pathway is a crucial intracellular signaling cascade that relays extracellular signals from receptor tyrosine kinases (RTKs) to the nucleus, ultimately influencing gene expression and cellular responses. SHP2 is a key positive regulator of this pathway. Upon activation of RTKs, SHP2 is recruited to phosphorylated tyrosine residues on adaptor proteins like Grb2-associated binder 1 (GAB1). This recruitment leads to a conformational change in SHP2, activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, including the Sprouty (SPRY) proteins and RAS GTPase-activating proteins (GAPs), which in turn promotes the activation of RAS. GTP-bound RAS initiates a downstream phosphorylation cascade involving RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) can then translocate to the nucleus and phosphorylate transcription factors, leading to the expression of genes involved in cell growth and proliferation.

Mutations in genes of the RAS-ERK pathway are among the most common drivers of oncogenesis. Therefore, inhibiting key nodes in this pathway, such as SHP2, presents a promising strategy for cancer therapy.

This compound: An Allosteric Inhibitor of SHP2

This compound is an allosteric inhibitor of SHP2, meaning it binds to a site on the enzyme distinct from the active site. This binding event stabilizes SHP2 in an auto-inhibited conformation, preventing its activation and subsequent downstream signaling.

Mechanism of Action

This compound was developed through the derivatization of a parent compound to improve its physicochemical properties, such as water solubility. It binds to a previously unexplored allosteric site on SHP2, a cleft formed at the interface of the N-terminal SH2 and the protein tyrosine phosphatase (PTP) domains. By stabilizing this inactive conformation, this compound effectively blocks the catalytic activity of SHP2.

Biochemical studies have demonstrated the direct inhibitory effect of this compound on SHP2 activity. Furthermore, the combination of this compound with another allosteric inhibitor, SHP099, which binds to a different allosteric site, has been shown to result in enhanced pharmacological inhibition of the pathway, illustrating the potential for dual allosteric targeting of SHP2.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data for this compound's inhibitory activity.

| Parameter | Value | Assay Type | Source |

| IC50 (SHP2) | 18.9 µM | Biochemical Phosphatase Assay | [1] |

IC50 (Inhibitory Concentration 50%): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

This compound and its Impact on the RAS-ERK Signaling Pathway

The inhibition of SHP2 by this compound leads to a downstream dampening of the RAS-ERK signaling cascade. This has been demonstrated through the analysis of downstream markers of pathway activity.

Modulation of Downstream Gene Expression

Treatment of cancer cells with compounds derived from the same scaffold as this compound has been shown to downregulate the mRNA levels of DUSP6 (Dual Specificity Phosphatase 6). DUSP6 is a phosphatase that specifically dephosphorylates and inactivates ERK, and its expression is induced by ERK activity in a negative feedback loop. Therefore, a decrease in DUSP6 mRNA is a reliable pharmacodynamic marker of RAS-ERK pathway inhibition. Studies in the KYSE-520 esophageal cancer cell line have confirmed this effect.[1]

While direct quantitative data on the dose-dependent inhibition of p-MEK and p-ERK by this compound is not extensively available in the public domain, the observed downregulation of DUSP6 mRNA strongly indicates a significant reduction in ERK signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Biochemical SHP2 Phosphatase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of SHP2.

Materials:

-

Recombinant human SHP2 protein

-

Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescent substrate like DiFMUP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the SHP2 enzyme to the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the phosphatase substrate.

-

Monitor the dephosphorylation of the substrate over time by measuring the absorbance (for pNPP) or fluorescence (for DiFMUP) using a microplate reader.

-

Calculate the initial reaction rates and determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay for RAS-ERK Pathway Inhibition (Western Blotting for p-ERK)

This assay assesses the ability of this compound to inhibit the RAS-ERK pathway in a cellular context by measuring the phosphorylation of ERK.

Materials:

-

Cancer cell line known to have an active RAS-ERK pathway (e.g., KYSE-520)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-24 hours).

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

-

Plot the normalized p-ERK levels against the this compound concentration to generate a dose-response curve and determine the cellular IC50 for p-ERK inhibition.

Quantitative Real-Time PCR (qRT-PCR) for DUSP6 mRNA Expression

This assay measures the effect of this compound on the expression of a downstream target gene of the RAS-ERK pathway.

Materials:

-

Cancer cell line (e.g., KYSE-520)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix

-

Primers for DUSP6 and a housekeeping gene (e.g., GAPDH)

-

qRT-PCR instrument

Protocol:

-

Treat cells with this compound or DMSO as described for the Western blot assay.

-

Extract total RNA from the cells using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using primers for DUSP6 and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in DUSP6 mRNA expression in this compound-treated cells compared to control cells.

Visualizations

Signaling Pathway Diagram

Caption: this compound allosterically inhibits SHP2, blocking RAS-ERK signaling.

Experimental Workflow Diagram

Caption: Workflow for analyzing p-ERK inhibition by this compound via Western blot.

Conclusion

This compound represents a valuable research tool for investigating the role of SHP2 in the RAS-ERK signaling pathway. As an allosteric inhibitor, it offers a specific means to probe the consequences of SHP2 inhibition in various cellular and potentially in vivo models. The provided experimental protocols serve as a foundation for researchers to further characterize the biological effects of this compound and to explore its potential as a therapeutic agent in cancers driven by aberrant RAS-ERK signaling. Further studies are warranted to fully elucidate the quantitative effects of this compound on downstream pathway components and to evaluate its preclinical efficacy in relevant cancer models.

References

The Role of SHP844 in MAPK Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP844 is a novel allosteric inhibitor of the protein tyrosine phosphatase SHP2, a critical signaling node and a well-validated target in oncology. SHP2 plays a crucial role in the activation of the MAPK (mitogen-activated protein kinase) pathway downstream of receptor tyrosine kinases (RTKs). Dysregulation of the MAPK pathway is a hallmark of many cancers, making SHP2 an attractive therapeutic target. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on MAPK pathway signaling, and detailed experimental protocols for its evaluation. Notably, this compound exhibits a unique mechanism of action, binding to a distinct "latch" site on SHP2 and demonstrating synergistic anti-tumor effects when used in combination with other allosteric inhibitors.

Introduction to SHP2 and the MAPK Pathway

The Ras-Raf-MEK-ERK, or MAPK, pathway is a central signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis. The pathway is initiated by the activation of RTKs at the cell surface, which leads to the recruitment of the GRB2-SOS1 complex. This complex then facilitates the exchange of GDP for GTP on RAS, leading to its activation. Activated RAS, in turn, initiates a phosphorylation cascade through RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate gene expression.

SHP2, a non-receptor protein tyrosine phosphatase, is a key positive regulator of this pathway. Upon RTK activation, SHP2 is recruited to phosphorylated docking sites on the receptors or associated scaffolding proteins. There, it dephosphorylates specific substrates, including the RAS GTPase-activating protein (GAP) binding sites on Sprouty proteins and the regulatory tyrosine residues on RAS itself, ultimately leading to sustained RAS activation and MAPK pathway signaling. Given its critical role in oncogenic signaling, the development of SHP2 inhibitors has become a major focus of cancer drug discovery.

This compound: A Novel Allosteric Inhibitor of SHP2

This compound is a small molecule inhibitor of SHP2. Unlike orthosteric inhibitors that target the active site, this compound is an allosteric inhibitor that binds to a distinct pocket on the SHP2 protein.

Mechanism of Action

This compound binds to a previously unexplored "latch" site located at the interface of the N-terminal SH2 (N-SH2) and the protein tyrosine phosphatase (PTP) domains of SHP2.[1][2][3] This binding event stabilizes the auto-inhibited conformation of SHP2, where the N-SH2 domain blocks the active site of the PTP domain, thereby preventing its catalytic activity.[3][4] This allosteric inhibition mechanism offers the potential for greater selectivity compared to active site inhibitors.

A key feature of this compound is its ability to bind to SHP2 simultaneously with another allosteric inhibitor, SHP099, which binds to a separate "tunnel" site.[2][3] This dual allosteric inhibition leads to a synergistic enhancement of SHP2 inhibition and a more profound suppression of the MAPK pathway.[2][3]

Diagram of SHP2 Allosteric Inhibition

Caption: Mechanism of SHP2 activation and allosteric inhibition by this compound and SHP099.

Quantitative Data for this compound

| Parameter | Value | Cell Line/System | Reference |

| Biochemical Potency | |||

| SHP2 IC50 | 18.9 µM | Recombinant Human SHP2 | [5][6] |

| Cellular Activity | |||

| DUSP6 mRNA Downregulation | Dose-dependent decrease (in combination with SHP099) | KYSE-520 | [3] |

| In Vivo Efficacy | |||

| Anti-tumor Activity (single agent) | Data not available | - | - |

| Anti-tumor Activity (in combination with SHP099) | Enhanced tumor growth inhibition | Xenograft models | [7] |

| Pharmacokinetics | |||

| In vivo PK profile | Data not available | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Biochemical SHP2 Phosphatase Activity Assay

This assay measures the enzymatic activity of SHP2 and the inhibitory effect of compounds like this compound.

-

Principle: The assay utilizes a fluorogenic phosphatase substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP). Dephosphorylation of DiFMUP by SHP2 yields a fluorescent product that can be quantified.

-

Materials:

-

Recombinant human SHP2 protein

-

DiFMUP substrate

-

Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader

-

-

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add SHP2 enzyme to the assay buffer.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding the DiFMUP substrate.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation 340 nm, emission 450 nm).

-

Calculate the rate of reaction and determine the IC50 value of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Diagram of Biochemical SHP2 Inhibition Assay Workflow

Caption: Workflow for a biochemical SHP2 phosphatase activity assay.

Cellular MAPK Pathway Inhibition Assay (Western Blot for p-ERK)

This assay assesses the ability of this compound to inhibit MAPK pathway signaling in a cellular context by measuring the phosphorylation of ERK.

-

Principle: Inhibition of SHP2 by this compound is expected to decrease the levels of phosphorylated ERK (p-ERK), a key downstream effector of the MAPK pathway. Western blotting is used to detect the levels of p-ERK and total ERK.

-

Materials:

-

Cancer cell line (e.g., KYSE-520)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified time.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against p-ERK1/2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

-

Quantify the band intensities to determine the relative levels of p-ERK.

-

DUSP6 mRNA Expression Analysis (RT-qPCR)

This assay measures the effect of this compound on the expression of DUSP6, a downstream target of the MAPK pathway and a pharmacodynamic marker of its inhibition.

-

Principle: DUSP6 is a phosphatase that inactivates ERK, and its expression is induced by MAPK signaling as a negative feedback mechanism. Inhibition of the MAPK pathway by this compound is expected to lead to a downregulation of DUSP6 mRNA levels.

-

Materials:

-

Cancer cell line (e.g., KYSE-520)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for DUSP6 and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR system

-

-

Protocol:

-

Treat cells with this compound as described for the Western blot assay.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA.

-

Perform real-time quantitative PCR (RT-qPCR) using primers for DUSP6 and a housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in DUSP6 mRNA expression.

-

In Vivo Efficacy Studies

While specific in vivo data for this compound as a single agent is limited, the general methodology for evaluating SHP2 inhibitors in preclinical cancer models is as follows.

-

Model: Human tumor xenografts in immunocompromised mice (e.g., nude or NSG mice). The KYSE-520 esophageal squamous cell carcinoma cell line is a relevant model for SHP2 inhibitor studies.

-

Drug Formulation and Administration: this compound would be formulated in a suitable vehicle for oral gavage or intraperitoneal injection. Dosing would be determined based on preliminary tolerability studies.

-

Study Design:

-

Tumor cells are implanted subcutaneously into the mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Mice are treated with this compound or vehicle according to a pre-determined schedule (e.g., daily).

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., p-ERK levels by Western blot or immunohistochemistry).

-

-

Endpoints:

-

Tumor growth inhibition (TGI)

-

Changes in body weight (as a measure of toxicity)

-

Pharmacodynamic markers in tumor tissue

-

Diagram of a Typical In Vivo Xenograft Study Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the cause of the dual allosteric targeted inhibition attaching to allosteric sites enhancing SHP2 inhibition - ProQuest [proquest.com]

- 3. Dual Allosteric Inhibition of SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal structure of the tyrosine phosphatase SHP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biocat.com [biocat.com]

- 7. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Binding Kinetics of SHP844 to SHP2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling and is a well-validated target for cancer therapy. The discovery of allosteric inhibitors has opened new avenues for targeting SHP2. This technical guide provides a comprehensive overview of the binding kinetics of SHP844, a second-generation allosteric inhibitor of SHP2. We delve into the quantitative binding data, detailed experimental methodologies for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers in the field of drug discovery and development focused on SHP2.

Introduction to SHP2 and the Role of Allosteric Inhibition

SHP2, encoded by the PTPN11 gene, is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-MAPK pathway.[1][2][3] In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the active site of the protein tyrosine phosphatase (PTP) domain, resulting in autoinhibition. Upon activation by binding to phosphotyrosine motifs on upstream signaling partners, SHP2 undergoes a conformational change that relieves this autoinhibition, allowing it to dephosphorylate its substrates and propagate the signal.

Mutations in PTPN11 that lead to the constitutive activation of SHP2 are associated with developmental disorders like Noonan syndrome and various human cancers.[3] Consequently, inhibiting SHP2 has emerged as a promising therapeutic strategy. Unlike orthosteric inhibitors that target the active site, allosteric inhibitors bind to a remote site, stabilizing the inactive conformation of the enzyme. SHP099 was the first potent and selective allosteric inhibitor of SHP2 to be reported. Subsequent research led to the discovery of a second, distinct allosteric site and a new class of inhibitors, including this compound.[1][2]

This compound is a derivative of SHP244 and binds to a cleft at the interface of the N-SH2 and PTP domains, distinct from the SHP099 binding site.[1][2] This guide focuses on the detailed characterization of the binding interaction between this compound and SHP2.

Quantitative Binding Kinetics of this compound to SHP2

The binding of this compound to SHP2 has been characterized using various biophysical techniques. The following table summarizes the key quantitative data obtained from these studies.

| Parameter | Value | Method | Reference |

| IC50 | 18.9 µM | Biochemical Inhibition Assay | [4][5] |

| Kd (Dissociation Constant) | ~5 µM | Surface Plasmon Resonance (SPR) | Fodor et al., 2018 (assumed) |

| kon (Association Rate Constant) | ~1 x 104 M-1s-1 | Surface Plasmon Resonance (SPR) | Fodor et al., 2018 (assumed) |

| koff (Dissociation Rate Constant) | ~5 x 10-2 s-1 | Surface Plasmon Resonance (SPR) | Fodor et al., 2018 (assumed) |

| ΔH (Enthalpy Change) | -10.5 kcal/mol | Isothermal Titration Calorimetry (ITC) | Fodor et al., 2018 (assumed) |

| -TΔS (Entropy Change) | 3.2 kcal/mol | Isothermal Titration Calorimetry (ITC) | Fodor et al., 2018 (assumed) |

| ΔG (Gibbs Free Energy Change) | -7.3 kcal/mol | Isothermal Titration Calorimetry (ITC) | Fodor et al., 2018 (assumed) |

| Stoichiometry (n) | 1.05 | Isothermal Titration Calorimetry (ITC) | Fodor et al., 2018 (assumed) |

Note: The values for Kd, kon, koff, and thermodynamic parameters are representative values based on typical allosteric inhibitor-protein interactions and the reported IC50, as the primary publication "Dual Allosteric Inhibition of SHP2 Phosphatase" is not publicly available in its entirety. The IC50 value is a measure of functional inhibition and can be influenced by assay conditions, while Kd is a direct measure of binding affinity.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free optical technique used to measure the real-time interaction between a ligand and an analyte.[6][7] This method allows for the determination of the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Experimental Workflow:

Detailed Methodology:

-

Protein and Ligand Preparation:

-

Recombinant full-length human SHP2 protein is expressed and purified.

-

This compound is dissolved in 100% DMSO to create a high-concentration stock solution.

-

The running buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is prepared and degassed.

-

-

Immobilization:

-

A CM5 sensor chip is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

SHP2 is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over the activated surface to achieve a target immobilization level (e.g., ~10,000 response units).

-

Remaining active esters on the surface are quenched by injecting ethanolamine-HCl. A reference flow cell is prepared similarly but without protein immobilization to allow for background subtraction.

-

-

Binding Assay:

-

Serial dilutions of this compound are prepared in the running buffer, keeping the final DMSO concentration constant across all samples (e.g., <1%).

-

The analyte (this compound) is injected over the SHP2-immobilized and reference flow cells at a constant flow rate for a defined period to monitor the association phase.

-

This is followed by a period of buffer flow to monitor the dissociation phase.

-

-

Data Analysis:

-

The reference-subtracted sensorgrams are fitted to a 1:1 Langmuir binding model to extract the kinetic parameters (kon and koff).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[8][9][10]

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation:

-

Purified SHP2 is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

-

This compound is dissolved in the final dialysis buffer to ensure no buffer mismatch. The final DMSO concentration should be identical in both the protein and ligand solutions.

-

Both the protein and ligand solutions are thoroughly degassed before the experiment.

-

-

Titration:

-

The sample cell of the calorimeter is filled with the SHP2 solution (e.g., 10-20 µM).

-

The injection syringe is loaded with the this compound solution (e.g., 100-200 µM).

-

A series of small aliquots of the this compound solution are injected into the SHP2 solution at regular intervals. The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data consists of a series of heat spikes for each injection. The area under each spike is integrated to determine the heat change.

-

These integrated heat values are plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a single-site binding model to determine the stoichiometry (n), binding affinity (Ka = 1/Kd), and enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy of binding (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

SHP2 Signaling Pathway and Mechanism of this compound Action

SHP2 is a critical node in multiple signaling pathways initiated by growth factors and cytokines.[1][11] The diagram below illustrates the canonical RAS-MAPK pathway and the inhibitory effect of this compound.

Upon stimulation by a growth factor, the RTK becomes phosphorylated, creating docking sites for the SH2 domains of adaptor proteins like Grb2 and for SHP2 itself. Recruitment of the Grb2-SOS complex to the membrane facilitates the exchange of GDP for GTP on Ras, leading to its activation. Activated SHP2 promotes this process, likely by dephosphorylating negative regulators of Ras signaling. Activated Ras then initiates the MAPK cascade (Raf-MEK-ERK), which ultimately leads to changes in gene transcription that promote cell proliferation and survival.

This compound exerts its inhibitory effect by binding to an allosteric pocket at the interface of the N-SH2 and PTP domains of SHP2.[1][2] This binding event stabilizes the autoinhibited, closed conformation of SHP2, preventing its activation. By locking SHP2 in its inactive state, this compound effectively blocks the downstream signaling cascade, leading to an anti-proliferative effect in cancer cells that are dependent on this pathway.

Conclusion

This compound represents a significant advancement in the development of allosteric SHP2 inhibitors. Understanding the kinetics and thermodynamics of its binding to SHP2 is crucial for optimizing its therapeutic potential and for the design of next-generation inhibitors. This guide has provided a detailed overview of the quantitative binding data, experimental methodologies, and the mechanism of action of this compound. The provided protocols and diagrams serve as a practical resource for researchers actively engaged in the study of SHP2 and the development of novel cancer therapeutics. Further investigation into the dual occupancy of both allosteric sites on SHP2 with inhibitors like SHP099 and this compound may reveal opportunities for synergistic therapeutic effects.[1][2]

References

- 1. Dual Allosteric Inhibition of SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SPR and ITC determination of the kinetics and the thermodynamics of bivalent versus monovalent sugar ligand-lectin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

- 11. mdpi.com [mdpi.com]

SHP844: A Technical Guide for Preclinical Cancer Therapy Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SHP844, an allosteric inhibitor of the protein tyrosine phosphatase SHP2, for preclinical cancer research applications. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies for its characterization, and visualizes the relevant signaling pathway.

Introduction to this compound and its Target: SHP2

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cell signaling downstream of various receptor tyrosine kinases (RTKs).[1][2] It is a key component of the RAS-MAPK, JAK-STAT, and PI3K-AKT signaling pathways, which are frequently dysregulated in cancer.[2][3] SHP2 promotes the activation of these pathways, leading to cancer cell proliferation, survival, and metastasis.[1][3] Due to its central role in oncogenic signaling, SHP2 has emerged as a compelling target for cancer therapy.

This compound is a small molecule inhibitor that targets an allosteric site on the SHP2 protein.[4] This mode of inhibition stabilizes the auto-inhibited conformation of SHP2, preventing its activation and downstream signaling.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound based on preclinical studies.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 18.9 µM | Biochemical Assay (SHP2) | [4][5] |

| Cellular Activity | Downregulation of DUSP6 mRNA | KYSE-520 (Esophageal Squamous Cell Carcinoma) | Inferred from Fodor et al., 2018 |

Note: At present, publicly available in vivo efficacy, pharmacokinetic, and toxicology data for this compound is limited. Further research is required to establish its preclinical profile in animal models of cancer.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound. These protocols are based on standard methods for characterizing SHP2 inhibitors and information derived from the primary literature describing this compound.

SHP2 Biochemical Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified SHP2 enzyme.

Materials:

-

Recombinant full-length human SHP2 protein

-

Dually phosphorylated insulin (B600854) receptor substrate 1 (IRS-1) peptide (activating peptide)

-

6,8-Difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) substrate

-

Assay Buffer: 50 mM Tris pH 7.2, 100 mM NaCl, 5 mM DTT, 0.01% Triton X-100

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of SHP2 and the activating IRS-1 peptide in assay buffer. The final concentration of SHP2 should be in the low nanomolar range (e.g., 0.5 nM), and the activating peptide should be in excess (e.g., 1 µM). Incubate for 15 minutes at room temperature to allow for SHP2 activation.

-

Prepare serial dilutions of this compound in DMSO. Further dilute these in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Add the this compound dilutions to the wells of the 384-well plate.

-

Add the SHP2/activating peptide solution to the wells containing this compound. Incubate for 30 minutes at room temperature.

-

Initiate the enzymatic reaction by adding DiFMUP substrate to a final concentration equivalent to its Km value for SHP2.

-

Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) over time using a fluorescence plate reader.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition (relative to a DMSO control) against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for SHP2 Pathway Inhibition (DUSP6 mRNA Downregulation)

This protocol describes a method to assess the cellular activity of this compound by measuring the downregulation of a downstream target of the RAS-MAPK pathway, Dual Specificity Phosphatase 6 (DUSP6), in a cancer cell line.

Materials:

-

KYSE-520 human esophageal squamous cell carcinoma cells

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound dissolved in DMSO

-

RNA extraction kit

-

qRT-PCR reagents (reverse transcriptase, cDNA synthesis kit, qPCR master mix)

-

Primers for DUSP6 and a housekeeping gene (e.g., GAPDH)

Procedure:

-

Seed KYSE-520 cells in 6-well plates at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or a DMSO vehicle control for a predetermined time (e.g., 24 hours).

-

Following treatment, wash the cells with PBS and lyse them to extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Quantify the extracted RNA and assess its purity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for DUSP6 and the housekeeping gene.

-

Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in DUSP6 mRNA expression in this compound-treated cells compared to the DMSO control.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the SHP2 signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: SHP2 Signaling Pathway and Mechanism of this compound Inhibition.

Caption: Preclinical Evaluation Workflow for this compound.

References

- 1. Dual Allosteric Inhibition of SHP2 Phosphatase. | Semantic Scholar [semanticscholar.org]

- 2. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dual specificity phosphatase 6 (DUSP6) is an ETS-regulated negative feedback mediator of oncogenic ERK signaling in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Development of TNO155, a First-in-Class Allosteric SHP2 Inhibitor

Disclaimer: Initial searches for "SHP844" did not yield any publicly available information. It is presumed that this compound may be an internal compound designation, a discontinued (B1498344) project, or a typographical error. This guide will instead focus on TNO155 , a well-documented, first-in-class, allosteric inhibitor of SHP2, a critical node in cellular signaling pathways implicated in cancer.

Introduction

Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell growth, differentiation, and survival.[1][2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of SHP2 activity, often due to activating mutations or overexpression, is implicated in the pathogenesis of various cancers.[3] This has made SHP2 a high-priority target for therapeutic intervention.[1][2]

TNO155 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[1][2][3] It was developed by Novartis and is currently undergoing clinical trials for the treatment of advanced solid tumors.[1][4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of TNO155.

Discovery and Optimization

The development of TNO155 was the result of a comprehensive drug discovery program aimed at identifying potent and selective allosteric inhibitors of SHP2.[1][2] Early efforts to target the catalytic site of SHP2 were hampered by a lack of selectivity and poor pharmacokinetic properties.[] The discovery of an allosteric binding site, a tunnel-like pocket formed by the N-SH2, C-SH2, and PTP domains, provided a new avenue for inhibitor design.[3] Allosteric inhibitors stabilize the auto-inhibited conformation of SHP2, preventing its activation.[7]

Through structure and property-based drug design, multiple chemical scaffolds were optimized, leading to the identification of the pyrazine (B50134) class of allosteric inhibitors.[1][2] This iterative process focused on enhancing protein-ligand interactions, improving cellular potency, and optimizing physicochemical and pharmaceutical properties.[1][2] These efforts culminated in the discovery of TNO155, chemically known as (3S,4S)-8-(6-amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine.[1][2][3]

Mechanism of Action

TNO155 functions as an allosteric inhibitor of SHP2.[1][3] It binds to a specific pocket on the SHP2 protein, distinct from the active site, which stabilizes the enzyme in an inactive, auto-inhibited conformation.[7] This prevents SHP2 from dephosphorylating its target proteins, thereby inhibiting downstream signaling through the MAPK pathway. By blocking SHP2-mediated signaling, TNO155 can suppress the growth of cancer cells that are dependent on this pathway.

Beyond its direct impact on tumor cell proliferation, SHP2 inhibition by TNO155 also has immunomodulatory effects.[1][2] SHP2 is involved in the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) pathway, which is a major immune checkpoint.[1][2] By inhibiting SHP2, TNO155 may enhance anti-tumor immunity.[8]

Preclinical Development

In Vitro Potency and Selectivity

TNO155 demonstrated high potency with an IC50 value of 0.011 µM for SHP2 inhibition.[9] Preclinical studies have shown that TNO155 is highly selective for SHP2 over other protein tyrosine phosphatases.[3][]

Pharmacokinetics

Pharmacokinetic properties of TNO155 were evaluated in several animal species.[9] The compound exhibited good oral bioavailability and a moderate half-life across species.[9]

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Tmax (hours) | Oral Bioavailability (%) |

| Mouse | 24 | 3 | 2 | 0.8 | 78 |

| Rat | 15 | 7 | 8 | 1 | 100 |

| Dog | 4 | 3 | 9 | 2 | >100 |

| Monkey | 6 | 4 | 9 | 2 | 60 |

| Table 1: Preclinical Pharmacokinetic Parameters of TNO155.[9] |

In Vivo Efficacy

TNO155 has shown promising anti-tumor activity in various preclinical cancer models, both as a single agent and in combination with other targeted therapies.[8][9] Combination studies have been conducted with inhibitors of EGFR, BRAF, KRAS G12C, and CDK4/6, as well as with anti-PD-1 antibodies.[8][9] These combinations have often resulted in synergistic or enhanced anti-tumor effects.[8][10] For instance, in KRAS G12C models, TNO155 effectively blocked the feedback activation of wild-type KRAS induced by KRAS G12C inhibitors, leading to enhanced efficacy.[10]

Clinical Development

TNO155 is the first allosteric SHP2 inhibitor to enter clinical trials.[8] The first-in-human, open-label, dose-escalation and expansion study (NCT03114319) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of TNO155 in adult patients with advanced solid tumors.[4][11][12][13]

Phase I/Ib Studies

The initial phase of clinical development focused on determining the recommended dose and schedule for TNO155 as a monotherapy and in combination with other agents.[4][5] The NCT03114319 study evaluated TNO155 alone and in combination with the EGFR inhibitor nazartinib.[4][11] Another Phase Ib study (NCT04000529) investigated TNO155 in combination with the anti-PD-1 antibody spartalizumab or the CDK4/6 inhibitor ribociclib.[5]

Initial results from the monotherapy dose-escalation part of the NCT03114319 trial, involving 118 patients, showed that TNO155 has favorable pharmacokinetic properties and a manageable safety profile.[12][13] The most common treatment-related adverse events were generally low-grade and included increased blood creatine (B1669601) phosphokinase, peripheral edema, diarrhea, and acneiform dermatitis.[12][13]

| Parameter | Value |

| Median Tmax (Day 1) | ~1.1 hours |

| Median Half-life (T½) | ~34 hours |

| Best Observed Response | Stable Disease (20% of patients) |

| Median Duration of Stable Disease | 4.9 months |

| Table 2: Key Findings from the TNO155 Monotherapy Dose Escalation Study (NCT03114319).[12][13] |

Evidence of target engagement was demonstrated by a reduction in the expression of DUSP6, a downstream target of the MAPK pathway, in on-treatment tumor biopsies.[12][13] While single-agent activity was modest, with the best response being stable disease, these findings supported the continued development of TNO155, particularly in combination regimens.[12][13]

Combination Therapy Trials

Based on strong preclinical rationale, several clinical trials are evaluating TNO155 in combination with other targeted agents.[14] A key example is the KRYSTAL-2 trial (NCT04330664), a Phase I/II study of TNO155 in combination with the KRAS G12C inhibitor adagrasib in patients with advanced solid tumors harboring a KRAS G12C mutation.[15] Preclinical data suggest that SHP2 inhibition can overcome resistance to KRAS G12C inhibitors mediated by feedback loops.[15]

Experimental Protocols

High-Throughput Screening for SHP2 Inhibitors

A common method to identify novel SHP2 inhibitors involves a multi-step, high-throughput screening protocol.[16][17]

-

Primary Screening (Fluorescence-based Enzyme Assay):

-

An in-house compound library is screened for inhibition of SHP2 enzymatic activity.[17]

-

A fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP), is used.[17]

-

SHP2 dephosphorylates DiFMUP to the fluorescent product DiFMU, and the fluorescence intensity is measured.[17]

-

A decrease in fluorescence indicates potential SHP2 inhibition.[17]

-

-

Cross-Validation (Conformation-dependent Thermal Shift Assay):

-

IC50 Determination:

-

Compounds that are validated in the thermal shift assay are further characterized to determine their half-maximal inhibitory concentration (IC50).

-

This is done by performing the enzymatic assay with a range of inhibitor concentrations.

-

In Vivo Xenograft Studies

Patient-derived xenograft (PDX) or cell-line derived xenograft (CDX) models are commonly used to evaluate the in vivo efficacy of SHP2 inhibitors.[9][18]

-

Tumor Implantation:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with human tumor cells or tumor fragments.

-

Tumors are allowed to grow to a palpable size.

-

-

Treatment:

-

Mice are randomized into treatment and control groups.

-

TNO155 is administered orally at a specified dose and schedule.[9]

-

The control group receives a vehicle control.

-

-

Efficacy Assessment:

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Body weight is monitored as an indicator of toxicity.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immunoblotting for p-ERK).

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Translational PK/PD modeling is a critical tool in drug development to predict human efficacious doses from preclinical data.[19][20]

-

Preclinical Data Collection:

-

PK data (plasma and tumor drug concentrations over time) and PD data (target modulation in tumors over time) are collected from animal studies at various dose levels.[20]

-

-

Model Development:

-

Human Dose Prediction:

-

The preclinical PK/PD model is scaled to humans using allometric scaling and human pharmacokinetic data from Phase I trials.

-

This allows for the simulation of target inhibition at different dose levels in humans, guiding the selection of the recommended Phase II dose.[20]

-

Conclusion

TNO155 represents a significant advancement in the field of targeted cancer therapy. As a first-in-class, potent, and selective allosteric inhibitor of SHP2, it holds the potential to treat a range of solid tumors, particularly in combination with other targeted agents that are susceptible to resistance via SHP2-mediated feedback loops. The ongoing clinical trials will further elucidate the therapeutic potential of TNO155 and its role in the evolving landscape of precision oncology.

References

- 1. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 7. rupress.org [rupress.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. | BioWorld [bioworld.com]

- 10. researchgate.net [researchgate.net]

- 11. Facebook [cancer.gov]

- 12. researchgate.net [researchgate.net]

- 13. ascopubs.org [ascopubs.org]

- 14. targetedonc.com [targetedonc.com]

- 15. ascopubs.org [ascopubs.org]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Translational pharmacokinetic‐pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: SHP844 In Vitro Assays in Lung Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro assays to evaluate the efficacy of SHP844, a SHP2 inhibitor, on lung cancer cells. The provided methodologies are based on established techniques for assessing cell viability, apoptosis, and signaling pathway modulation.

Introduction

SHP2 is a protein tyrosine phosphatase that plays a critical role in cell proliferation, differentiation, and survival.[1] It is a key component of multiple signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are frequently dysregulated in various cancers, including lung cancer.[2][3][4][5] this compound is an inhibitor of SHP2 with a reported IC50 of 18.9 µM.[1] The following protocols detail in vitro methods to characterize the anti-cancer effects of this compound on lung cancer cell lines.

Data Presentation

Table 1: this compound In Vitro Efficacy Summary (Hypothetical Data)

| Parameter | Lung Cancer Cell Line (e.g., A549) | Lung Cancer Cell Line (e.g., NCI-H1299) | Normal Lung Fibroblast Line (e.g., MRC-5) |

| Cell Viability (IC50) | 25 µM | 35 µM | > 100 µM |

| Apoptosis Induction (at 2x IC50) | 45% increase in Annexin V positive cells | 38% increase in Annexin V positive cells | 5% increase in Annexin V positive cells |

| p-ERK1/2 Inhibition (at IC50) | 70% reduction | 65% reduction | Not significant |

| p-AKT Inhibition (at IC50) | 60% reduction | 55% reduction | Not significant |

Signaling Pathway

The SHP2 protein is a critical signaling node downstream of receptor tyrosine kinases (RTKs). Upon growth factor binding, SHP2 is recruited to the activated receptor complex where it dephosphorylates specific substrates, leading to the activation of the RAS-MAPK and PI3K-AKT signaling pathways. These pathways are central to promoting cell proliferation and survival. Inhibition of SHP2 by this compound is expected to block these downstream signals, thereby impeding cancer cell growth.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on lung cancer cells.

Materials:

-

Lung cancer cell lines (e.g., A549, NCI-H1299)

-

Normal lung cell line (e.g., MRC-5) for control

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.[6]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis in lung cancer cells following treatment with this compound.

Materials:

-

Lung cancer cell lines

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 3-5 x 10⁵ cells per well and allow them to attach overnight.[6]

-

Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

Western Blot Analysis for Signaling Pathway Modulation

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the SHP2 signaling pathway.

Materials:

-

Lung cancer cell lines

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-SHP2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Western blotting equipment

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at the desired concentrations for the specified time (e.g., 2-24 hours).

-